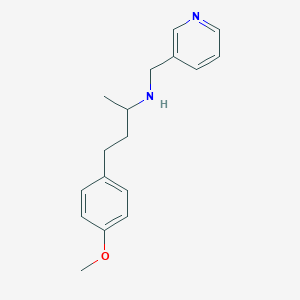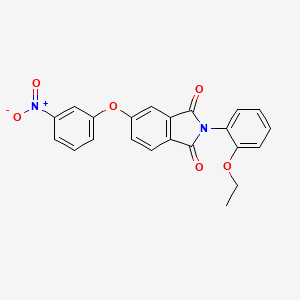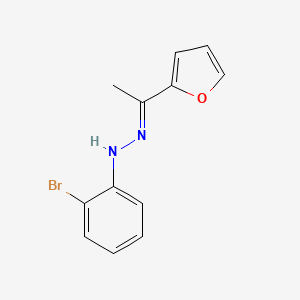
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-2-butanamine, commonly known as MPBD, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
作用机制
The mechanism of action of MPBD is not fully understood, but it is believed to act as a serotonin and dopamine reuptake inhibitor. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood, behavior, and cognition. MPBD may also have an effect on other neurotransmitter systems, such as the histamine system, which can affect wakefulness and arousal.
Biochemical and Physiological Effects
MPBD has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause changes in mood, behavior, and cognition, such as increased alertness, euphoria, and empathy. MPBD has been shown to have a lower potential for abuse and addiction compared to other psychoactive substances, such as cocaine and amphetamines.
实验室实验的优点和局限性
MPBD has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin and dopamine transporters. It is also relatively easy to synthesize and has a low potential for toxicity. However, there are also limitations to using MPBD in lab experiments, such as its limited availability and lack of research on its long-term effects.
未来方向
There are several future directions for research on MPBD, including its effects on other neurotransmitter systems, such as the histamine and acetylcholine systems. There is also a need for more research on the long-term effects of MPBD use, as well as its potential therapeutic applications for the treatment of mood disorders and addiction. Additionally, further research is needed to optimize the synthesis method for MPBD and improve its purity and yield.
Conclusion
In conclusion, MPBD is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for the serotonin and dopamine transporters and has been shown to have a range of biochemical and physiological effects. MPBD has several advantages for use in lab experiments, but there are also limitations to its use. Further research is needed to fully understand the effects of MPBD and its potential therapeutic applications.
合成方法
MPBD can be synthesized using various methods, including the reductive amination of 4-methoxyphenylacetone with 3-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with butyraldehyde to form MPBD. The purity and yield of MPBD can be improved by using different solvents and reaction conditions.
科学研究应用
MPBD has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior. MPBD has also been used to study its effects on other neurotransmitter systems, such as the norepinephrine and histamine systems.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-4-3-11-18-12-16)5-6-15-7-9-17(20-2)10-8-15/h3-4,7-12,14,19H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUOJKBAHCCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)
![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)


![N-(3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6088309.png)
![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)
